4-(Propylthio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(Propylthio)benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C13H12N2OS . It is a derivative of the pyrimidine class of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A series of benzofuran pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were also designed, synthesized, and biologically evaluated .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items such as IR, NMR, and UV-Vis can be calculated using popular DFT methods . Quantum and chemical parameters can also be calculated, and the molecular electrostatic surface potential (MEP) can be studied .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various steps. For example, the reactions can proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The average mass of the compound is 244.312 Da, and the monoisotopic mass is 244.067032 Da .Scientific Research Applications
Bioactivity and Pharmaceutical Applications
Benzofuro[3,2-d]pyrimidine derivatives have been recognized for their importance in synthesizing pharmaceuticals targeting various biological activities such as antibiosis, anti-inflammatory, anticancer, inhibition of platelet aggregation, and enhancement of long-term memory. The review by Xu Wei-ming (2010) explores these compounds' preparation methods and future prospects, highlighting their versatile pharmacological potential (Xu Wei-ming, 2010).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their inhibition performance in protecting metals from corrosion, particularly in acidic environments. For example, Hou et al. (2019) investigated three pyrimidine derivatives as corrosion inhibitors for mild steel in highly acidic solutions, finding them to act as mixed-type inhibitors with good inhibition performance (B. Hou et al., 2019). Similarly, Hou et al. (2020) developed a pyrimidine derivative as an inhibitor for carbon steel corrosion under supercritical CO2 conditions, demonstrating high inhibition efficiency and highlighting the application of these compounds in oilfield water systems (B. Hou et al., 2020).
Antitumor Activity
Antifolate agents , which often include pyrimidine derivatives, have been extensively researched for their antitumor properties. Gangjee et al. (2000) designed and synthesized a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent, illustrating the therapeutic potential of these compounds in cancer treatment (A. Gangjee et al., 2000).
Mechanism of Action
Target of Action
Similar compounds such as benzofuran [3,2-d]pyrimidine-4 (1h)-ketone derivatives have been reported to inhibit poly adp ribose polymerase-1 (parp-1), an enzyme crucial in dna damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
Related compounds have been reported to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Similar compounds have been found to inhibit the proliferation of human cancer cell lines and attenuate thermal and mechanical allodynia induced by neuropathy .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
They exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Molecular Mechanism
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
4-propylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-7-17-13-12-11(14-8-15-13)9-5-3-4-6-10(9)16-12/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYOAYVRNIAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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